molecular formula C8H9NO2S B1601177 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide CAS No. 82299-64-7

3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide

Cat. No.: B1601177
CAS No.: 82299-64-7
M. Wt: 183.23 g/mol
InChI Key: WYUFHUYMJXPXAO-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzothiazine 1,1-dioxide is a heterocyclic compound that features a benzene ring fused to a thiazine ring. This compound is notable for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-2H-1,4-benzothiazine 1,1-dioxide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to act as an ATP-sensitive potassium channel activator, which is essential for regulating cellular ion balance . Additionally, this compound interacts with AMPA receptors, modulating synaptic transmission and influencing neuronal activity . The nature of these interactions involves binding to specific sites on the enzymes or receptors, leading to conformational changes that alter their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the growth of certain cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it inhibits aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as antihypertensive and antidiabetic activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it inhibits aldose reductase, affecting the polyol pathway and reducing the accumulation of sorbitol in diabetic tissues . This compound also influences other metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it influences mitochondrial function and energy production . The compound’s localization within the cell determines its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide typically involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at reflux conditions . This reaction forms the intermediate 3,4-dihydro-2H-1,4-benzothiazin-3-one, which is then subjected to further reactions to introduce the dioxide functionality.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzothiazine 1,1-dioxide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and halogen substituents .

Scientific Research Applications

3,4-Dihydro-2H-1,4-benzothiazine 1,1-dioxide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide include:

Uniqueness

What sets this compound apart is its specific structure, which allows for unique reactivity and the ability to form a wide range of derivatives. This versatility makes it particularly valuable in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

3,4-dihydro-2H-1λ6,4-benzothiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-12(11)6-5-9-7-3-1-2-4-8(7)12/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUFHUYMJXPXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508327
Record name 3,4-Dihydro-1lambda~6~,4-benzothiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82299-64-7
Record name 3,4-Dihydro-1lambda~6~,4-benzothiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1,4-benzothiazine-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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